Methyl 2-(3-((methylamino)methyl)phenoxy)acetate
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Overview
Description
Methyl 2-(3-((methylamino)methyl)phenoxy)acetate is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenoxyacetic acid and contains a methylamino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((methylamino)methyl)phenoxy)acetate typically involves the reaction of 3-(methylamino)methylphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the methyl chloroacetate, resulting in the formation of the ester linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-((methylamino)methyl)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The methylamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenoxyacetate derivatives.
Scientific Research Applications
Methyl 2-(3-((methylamino)methyl)phenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-((methylamino)methyl)phenoxy)acetate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxyacetate moiety can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-((methylamino)methyl)phenoxy)acetate: Similar structure but with the methylamino group in the para position.
Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(3-((ethylamino)methyl)phenoxy)acetate: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
Methyl 2-(3-((methylamino)methyl)phenoxy)acetate is unique due to the specific positioning of the methylamino group and the phenoxyacetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-[3-(methylaminomethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H15NO3/c1-12-7-9-4-3-5-10(6-9)15-8-11(13)14-2/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
IUBYGWOLXAAFMN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCC(=O)OC |
Origin of Product |
United States |
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